Plevitrexed
Overview
Description
Plevitrexed is a synthetic antifolate compound that functions as a thymidylate synthase inhibitor. It is designed to target the α-folate receptor, which is overexpressed in several types of cancer cells, particularly epithelial tumors such as ovarian carcinoma . By inhibiting thymidylate synthase, this compound disrupts DNA synthesis, leading to cell death.
Mechanism of Action
Target of Action
Plevitrexed is a small molecule that primarily targets Thymidylate Synthase (TYMS) . TYMS is an enzyme that plays a crucial role in DNA synthesis and repair, making it a key target for antineoplastic drugs .
Mode of Action
This compound acts as an inhibitor of TYMS . By binding to this enzyme, this compound prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. This inhibition disrupts DNA replication and repair, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thymidylate biosynthesis pathway . By inhibiting TYMS, this compound disrupts this pathway, leading to a decrease in thymidylate levels, which in turn leads to DNA damage and cell death .
Pharmacokinetics
The terminal half-lives in plasma, liver, kidney, spleen, and tumor were 2, 0.6, 5, 21, and 28 hours, respectively .
Result of Action
The primary result of this compound’s action is the induction of cell death in cancer cells. By inhibiting TYMS and disrupting DNA synthesis, this compound causes DNA damage that the cancer cells cannot repair, leading to cell death .
Action Environment
It is known that various factors such as ph, temperature, and the presence of other drugs can affect the action of many drugs
Biochemical Analysis
Biochemical Properties
Plevitrexed is known to interact with thymidylate synthase (TS), a crucial enzyme in the folate pathway . The inhibition of TS by this compound leads to the disruption of DNA synthesis and repair, thereby exerting its antineoplastic effects . The Ki value for isolated thymidylate synthase is 1.2 nmol/L .
Cellular Effects
This compound has shown to have significant effects on various types of cells. It is highly potent in a range of α-folate receptor-overexpressing human tumor cell lines . The drug is specifically transported into α-folate receptor-overexpressing tumors , leading to increased incorporation of 5-[^125I]-iodo-2′-deoxyuridine ([^125I]dUrd) into DNA .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair . By inhibiting TS, this compound disrupts the synthesis and repair of DNA, leading to cell death .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully documented. It is known that this compound selectively inhibits thymidylate synthase in α-folate receptor-overexpressing tumors .
Transport and Distribution
This compound is specifically transported into α-folate receptor-overexpressing tumors . This selective transport is due to the affinity of this compound for the α-folate receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Plevitrexed is synthesized through a series of chemical reactions involving the formation of a quinazoline derivative. The synthesis typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving an appropriate precursor.
Functional Group Modifications: Various functional groups are introduced to the quinazoline core to enhance its binding affinity and specificity for the α-folate receptor.
Final Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes:
Batch Synthesis: Large quantities of the precursor compounds are reacted in batch reactors under controlled conditions.
Purification: The crude product is purified using industrial-scale chromatography and crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Plevitrexed undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups to the molecule, affecting its binding affinity and specificity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include modified quinazoline derivatives with altered biological activities. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Plevitrexed has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of antifolate compounds.
Biology: It is used to investigate the role of the α-folate receptor in cellular uptake and metabolism.
Industry: The compound is used in the development of targeted cancer therapies and diagnostic tools.
Comparison with Similar Compounds
Raltitrexed: Another thymidylate synthase inhibitor with a different mechanism of cellular uptake.
Pemetrexed: A multi-targeted antifolate that inhibits several folate-dependent enzymes.
BGC 945: A novel thymidylate synthase inhibitor with high selectivity for α-folate receptor-expressing tumors.
Plevitrexed’s unique targeting mechanism and high affinity for the α-folate receptor make it a promising candidate for targeted cancer therapy.
Properties
IUPAC Name |
(2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJSCSAMMLUINT-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165351 | |
Record name | Plevitrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153537-73-6 | |
Record name | Plevitrexed | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153537-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plevitrexed [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153537736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plevitrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06163 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NSC-696259 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Plevitrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PLEVITREXED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9P2881C3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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